molecular formula C20H20N2O3S B298012 (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one

(2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one

Cat. No.: B298012
M. Wt: 368.5 g/mol
InChI Key: HOWMOEFKOQVMGO-UQZIKHPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one, also known as DM-Hydrazone, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for future research and development.

Mechanism of Action

The mechanism of action of (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in various tissues.

Advantages and Limitations for Lab Experiments

(2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical composition and purity. This compound has also been shown to exhibit low toxicity, making it a safer alternative to other anticancer drugs. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. This compound also requires further investigation to determine its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one research. One potential area of research is the optimization of its therapeutic potential. This could involve the development of this compound derivatives with improved efficacy and selectivity. Another area of research is the investigation of this compound's pharmacokinetics and pharmacodynamics. This could provide valuable information for the development of this compound as a potential anticancer drug. Additionally, the potential use of this compound in combination with other anticancer drugs could be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis of (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one involves the reaction of 2-hydroxy-3-methoxybenzaldehyde and 3,4-dimethylaniline with thiosemicarbazide in the presence of acetic acid. The resulting product is then subjected to cyclization with sulfuric acid to obtain this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

(2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

(5E)-2-(3,4-dimethylphenyl)imino-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2O3S/c1-12-8-9-15(10-13(12)2)21-20-22(3)19(24)17(26-20)11-14-6-5-7-16(25-4)18(14)23/h5-11,23H,1-4H3/b17-11+,21-20?

InChI Key

HOWMOEFKOQVMGO-UQZIKHPZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C\C3=C(C(=CC=C3)OC)O)/S2)C)C

SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=C(C(=CC=C3)OC)O)S2)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=C(C(=CC=C3)OC)O)S2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.